molecular formula C8H15NO2 B118646 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone CAS No. 141089-20-5

1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone

Cat. No. B118646
M. Wt: 157.21 g/mol
InChI Key: WNLXJOKIRCVWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone, also known as TMOE, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has a unique structure, which makes it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various reactions, such as Michael addition and aldol reaction. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to form stable complexes with various metal ions, which makes it a valuable tool for studying metal-catalyzed reactions.

Biochemical And Physiological Effects

1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to have anti-inflammatory and analgesic effects, making it a potential drug candidate for the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its unique structure, which makes it a valuable tool for studying various biological processes. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its potential toxicity, which requires careful handling in the laboratory.

Future Directions

There are several future directions for the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone in scientific research. One potential area of research is the development of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential area of research is the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Overall, 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has the potential to be a valuable tool for scientific research in various fields.

Synthesis Methods

The synthesis of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone involves the reaction of 2,5,5-trimethyl-1,3-oxazolidine with acetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified by distillation.

Scientific Research Applications

1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been widely used in scientific research as a tool to study various biological processes. It has been used as a reagent in the synthesis of various natural products, including alkaloids and steroids. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

141089-20-5

Product Name

1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(2,5,5-trimethyl-1,3-oxazolidin-2-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-6(10)8(4)9-5-7(2,3)11-8/h9H,5H2,1-4H3

InChI Key

WNLXJOKIRCVWDB-UHFFFAOYSA-N

SMILES

CC(=O)C1(NCC(O1)(C)C)C

Canonical SMILES

CC(=O)C1(NCC(O1)(C)C)C

synonyms

Ethanone, 1-(2,5,5-trimethyl-2-oxazolidinyl)- (9CI)

Origin of Product

United States

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